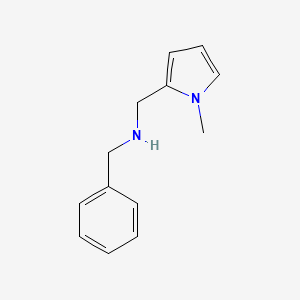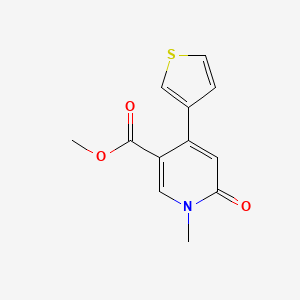
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives It features a thiophene ring attached to the pyridine core, making it a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of thiophen-3-carboxylic acid with an appropriate amine to form an intermediate.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group at the 6-position of the pyridine ring.
Methylation: Finally, methylation of the carboxylic acid group yields the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can replace one of the substituents on the pyridine ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene and pyridine rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
Methyl 1-methyl-6-oxo-4-(phenyl)-1,6-dihydropyridine-3-carboxylate: Similar structure but with a phenyl group instead of thiophene.
Methyl 1-methyl-6-oxo-4-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxylate: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the thiophene ring, which imparts different chemical and biological properties compared to its phenyl and pyridine counterparts
Propriétés
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-6-10(12(15)16-2)9(5-11(13)14)8-3-4-17-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLTBPGXGLHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
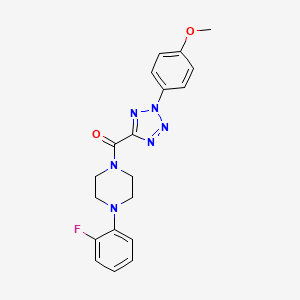

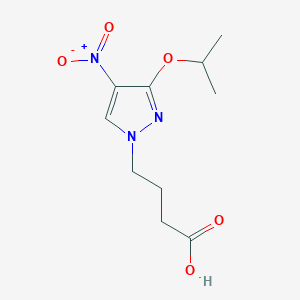
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
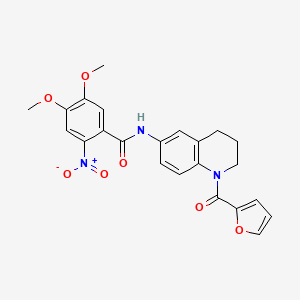
![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)
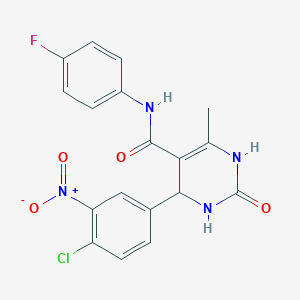
![3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2902210.png)
![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)
![2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)
